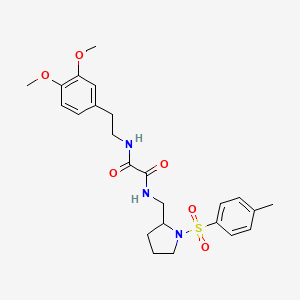

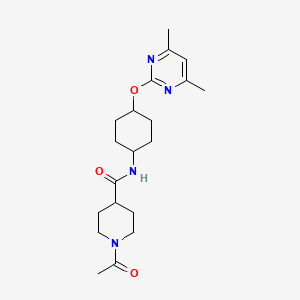

![molecular formula C8H16N4 B2413112 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine CAS No. 1006323-11-0](/img/structure/B2413112.png)

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine” is a chemical compound that contains a pyrazole moiety . Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . It is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . For example, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various pyrazole derivatives .Molecular Structure Analysis

The molecular structure of “N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine” is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel Schiff base complexes of manganese (III) derived from heterocyclic beta-diketone with aromatic and aliphatic diamine, including derivatives of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine, have been synthesized and characterized by various analytical techniques. These complexes are noted for their unique thermal behaviors and octahedral stereochemistry (Surati & Thaker, 2010).

Corrosion Inhibition

- Tetrakis pyrazole derivatives, including those related to N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine, have shown potential as corrosion inhibitors. Their effectiveness in protecting mild steel in acidic environments has been demonstrated through various electrochemical and weight loss measurements (Louadi et al., 2017).

Catalysis and Complex Formation

- Mononuclear thiocyanate and binuclear azido bridged nickel(II) complexes of N4-coordinate pyrazole-based ligand, a derivative of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine, have been synthesized. These complexes exhibit interesting magnetic properties and have potential applications in the field of catalysis (Solanki, Monfort, & Kumar, 2013).

Antibacterial and Antifungal Activities

- A study explored the antibacterial and antifungal activities of a mixed pyrazole-diamine/Ni(II) complex, highlighting the significance of these compounds in the development of new antimicrobial agents (Titi et al., 2021).

DNA and Protein Binding

- Mononuclear copper(II) complexes with a tetradentate pyrazole-based ligand have shown promising results in DNA binding studies and exhibit antimicrobial activity. These findings open up potential applications in the field of bioinorganic chemistry and pharmaceuticals (Solanki, Kumar, Doshi, & Prabha, 2013).

Polymers and Materials Science

- Pyridyl-imine based copper complexes, including derivatives of the target compound, have been applied in AGET and SARA ATRP of styrene and methyl methacrylate, demonstrating their utility in polymer science (Hsiao, Han, Lee, & Peng, 2014).

Eigenschaften

IUPAC Name |

N'-[(1,3-dimethylpyrazol-4-yl)methyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c1-7-8(5-10-4-3-9)6-12(2)11-7/h6,10H,3-5,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKQEVZLTRNFBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CNCCN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2413031.png)

![6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B2413035.png)

![3-methyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413036.png)

![3-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413038.png)

![2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413041.png)

![dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2413046.png)

![9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2413047.png)

amine dihydrochloride](/img/no-structure.png)